molecular formula C7H8N2OS B2573904 Azetidin-1-yl(thiazol-4-yl)methanone CAS No. 1849314-04-0

Azetidin-1-yl(thiazol-4-yl)methanone

Cat. No.: B2573904
CAS No.: 1849314-04-0
M. Wt: 168.21
InChI Key: PCRPUMLDKKMQFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidin-1-yl(thiazol-4-yl)methanone is a compound that features both azetidine and thiazole rings. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, known for their diverse biological activities. The combination of these two rings in a single molecule makes this compound an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidin-1-yl(thiazol-4-yl)methanone typically involves the formation of the azetidine ring followed by the introduction of the thiazole moiety. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be synthesized through the reaction of a suitable amine with a halogenated compound, followed by cyclization. The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Azetidin-1-yl(thiazol-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Azetidin-1-yl(thiazol-4-yl)methanone has a broad range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    Azetidine-2-one: Another azetidine derivative known for its biological activity.

    Thiazole-2-carboxamide: A thiazole derivative with diverse biological properties.

    Benzothiazole: A compound with a similar thiazole ring, known for its antimicrobial and anticancer activities.

Uniqueness

Azetidin-1-yl(thiazol-4-yl)methanone is unique due to the combination of the azetidine and thiazole rings in a single molecule. This dual-ring structure imparts distinct reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

azetidin-1-yl(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c10-7(9-2-1-3-9)6-4-11-5-8-6/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRPUMLDKKMQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CSC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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